Palonosetron hydrochloride
Overview
Description
Delapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used primarily as an antihypertensive drug. It is known for its effectiveness in managing high blood pressure and heart failure. Delapril hydrochloride is a prodrug, meaning it is metabolized in the body to produce active metabolites that exert therapeutic effects .
Mechanism of Action
Target of Action
Palonosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist . The primary targets of Palonosetron are the 5-HT3 receptors, which are present both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) .
Mode of Action
Palonosetron works by inhibiting the action of 5-HT3 receptors . This inhibition is achieved through a strong binding affinity for these receptors . The interaction between Palonosetron and its targets results in the prevention of nausea and vomiting, particularly those induced by chemotherapy .
Biochemical Pathways
The antiemetic activity of Palonosetron is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . By blocking these receptors, Palonosetron prevents the activation of the vomiting reflex triggered by certain chemotherapy drugs.
Pharmacokinetics
The pharmacokinetics of Palonosetron is linear in the dose range of 0.25 to 0.75 mg . It is extensively distributed and is approximately 62% bound to plasma proteins . Age, hepatic dysfunction, or mild-to-moderate renal impairment have no clinically significant effect on the pharmacokinetics of Palonosetron . Total systemic exposure increases by 28% in patients with severe renal impairment compared with that in healthy subjects .
Result of Action
The primary result of Palonosetron’s action is the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of moderately emetogenic cancer chemotherapy, as well as prevention of acute nausea and vomiting associated with highly emetogenic cancer chemotherapy . It is also used for the prevention of postoperative nausea and vomiting for up to 24 hours post-operation .
Action Environment
The efficacy of Palonosetron can be influenced by various environmental factors. For instance, the timing of administration is crucial for its effectiveness. It is usually given 30 to 60 minutes prior to the start of chemotherapy . Additionally, the drug’s efficacy can be affected by the patient’s overall health status, including liver and kidney function .
Biochemical Analysis
Biochemical Properties
Palonosetron Hydrochloride interacts with the 5-HT3 receptors, which are ligand-gated ion channels located in the peripheral and central nervous system . The nature of these interactions is characterized by a strong binding affinity and a prolonged plasma elimination half-life .
Cellular Effects
This compound influences cell function by blocking the action of serotonin, a natural substance that may cause nausea and vomiting . This blockade of serotonin prevents the initiation of the vomiting reflex, thereby reducing the incidence of CINV .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to 5-HT3 receptors, thereby blocking the action of serotonin . This blockade prevents the initiation of the vomiting reflex, which is often triggered during chemotherapy .
Temporal Effects in Laboratory Settings
This compound has a prolonged plasma elimination half-life, which may provide a longer duration of action than other approved agents . This long half-life contributes to its efficacy in preventing both acute and delayed CINV .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, clinical trials have identified 3 and 10 µg/kg as the lowest effective doses of this compound .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with 5-HT3 receptors . The specific enzymes or cofactors it interacts with are not mentioned in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of delapril hydrochloride involves the reaction of specific precursor compounds in an organic solvent. One common synthetic route includes the reaction of a compound of formula (II) with a compound of formula (III) to produce delapril hydrochloride . The reaction conditions typically involve controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of delapril hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes steps such as differential scanning calorimetry (DSC), thermogravimetry (TG), X-ray powder diffraction (XRPD), and liquid chromatography (LC) to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Delapril hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. As a prodrug, it is hydrolyzed in the body to produce active metabolites, 5-hydroxy delapril diacid and delapril diacid .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of delapril hydrochloride include organic solvents, acids, and bases. The reaction conditions often involve controlled temperature and pH to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the hydrolysis of delapril hydrochloride are 5-hydroxy delapril diacid and delapril diacid. These metabolites are responsible for the therapeutic effects of the drug by inhibiting the angiotensin-converting enzyme .
Scientific Research Applications
Delapril hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to manage hypertension and heart failure by inhibiting the angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure . In chemistry, it serves as a model compound for studying prodrug activation and enzyme inhibition. In industry, delapril hydrochloride is used in the formulation of antihypertensive medications .
Comparison with Similar Compounds
Similar Compounds: Delapril hydrochloride belongs to the class of ACE inhibitors, which includes other compounds such as enalapril, lisinopril, ramipril, and perindopril . These compounds share a similar mechanism of action by inhibiting the angiotensin-converting enzyme.
Uniqueness: What sets delapril hydrochloride apart from other ACE inhibitors is its specific chemical structure and the unique metabolites it produces upon hydrolysis. These metabolites provide a distinct pharmacokinetic profile and therapeutic effects, making delapril hydrochloride a valuable option for managing hypertension and heart failure .
Properties
IUPAC Name |
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRWYVIKMSFFB-SSPJITILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046610 | |
Record name | Palonosetron hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135729-62-3, 135729-61-2 | |
Record name | Palonosetron hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135729-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palonosetron hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palonosetron hydrochloride (Aloxi) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Palonosetron hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Ben[de]isoquinolin-1-one,2-(3S)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3α,4,5,6-hexahydro-,monohydrochloride,(3αS)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALONOSETRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23310D4I19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does palonosetron hydrochloride exert its antiemetic effect?
A1: this compound acts as a highly selective antagonist of the 5-HT3 receptor, primarily located in the peripheral and central nervous systems. [] By binding to these receptors, palonosetron blocks the binding of serotonin, a neurotransmitter involved in the vomiting reflex. This, in turn, effectively prevents and reduces nausea and vomiting associated with chemotherapy and surgery. [, , , , , , ]
Q2: Is this compound effective against both acute and delayed nausea and vomiting induced by chemotherapy?
A2: Yes, research indicates that this compound is effective in preventing both acute and delayed nausea and vomiting associated with chemotherapy, especially those involving highly emetogenic agents like cisplatin. [, , , , ] Several studies highlight its superior control of delayed nausea and vomiting compared to other 5-HT3 antagonists like tropisetron and granisetron. [, , , , ]
Q3: Has the efficacy of this compound been studied in specific cancer types?
A3: Yes, research suggests this compound is effective in preventing chemotherapy-induced nausea and vomiting in various cancers. Studies specifically focused on breast cancer, [] osteosarcoma, [] and hepatocellular carcinoma treated with transcatheter arterial chemoembolization (TACE) [] have demonstrated its efficacy in these patient populations.
Q4: What is the chemical structure and molecular formula of this compound?
A4: this compound is a single isomer with the chemical name: (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinoline hydrochloride. Its empirical formula is C19H24N2O.HCl, and its molecular weight is 332.87. []
Q5: What analytical methods are commonly used to characterize and quantify this compound?
A5: High-performance liquid chromatography (HPLC) coupled with various detectors is the mainstay for this compound analysis. Several studies employ reversed-phase HPLC (RP-HPLC) with UV detection for assay development and quantification of the drug in both bulk and pharmaceutical formulations. [, , , , ] Chiral HPLC methods have also been developed to separate and quantify this compound from its optical isomers. [, , , , ]
Q6: What are the limitations of current analytical methods for this compound, and are there ongoing efforts to address these?
A6: While RP-HPLC with UV detection is widely used, researchers acknowledge the need for improved sensitivity and specificity to detect trace level impurities and degradation products. Recent efforts focus on developing and validating more sensitive HPLC methods incorporating techniques like ion-pair chromatography. [, ] Additionally, exploration of alternative techniques like mass spectrometry coupled with HPLC could further enhance sensitivity and selectivity for characterizing this compound and its related substances.
Q7: What is known about the compatibility and stability of this compound with other drugs during Y-site administration?
A7: Extensive research demonstrates the physical and chemical stability of this compound when co-administered with various medications via Y-site. Studies confirm its compatibility with:
- Antibiotics: Cefazolin sodium, cefotetan disodium, ampicillin sodium-sulbactam sodium, gentamicin sulfate, metronidazole, and vancomycin hydrochloride. [, , , , ]
- Antiemetics: Metoclopramide hydrochloride and promethazine hydrochloride. []
- Anesthetics and Analgesics: Lorazepam, midazolam hydrochloride, fentanyl citrate, hydromorphone hydrochloride, meperidine hydrochloride, morphine sulfate, and sufentanil citrate. [, , , ]
- Other agents: Atropine sulfate, famotidine, heparin sodium, lidocaine hydrochloride, potassium chloride, glycopyrrolate, neostigmine methylsulfate, cisatracurium besylate, rocuronium bromide, succinylcholine chloride, and vecuronium bromide. [, , , ]
Q8: How stable is this compound under different storage conditions?
A8: Studies show this compound for injection, when formulated with appropriate adjuvants like mannitol and sodium dihydrogen phosphate, demonstrates good stability. It remains stable for at least six months under accelerated test conditions and up to 18 months under long-term storage conditions. [] Further research is necessary to evaluate its stability in different formulations like oral jellies. []
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